2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane synthesis protocol
2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane synthesis protocol
An In-Depth Technical Guide to the Synthesis of 2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane
Authored by a Senior Application Scientist
This guide provides a comprehensive, technically detailed protocol for the synthesis of 2-[2-(bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane, a valuable bifunctional reagent in modern organic synthesis. Designed for researchers and professionals in drug development and chemical sciences, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, strategic decisions, and practical considerations that ensure a successful and reproducible outcome.
Introduction: Strategic Importance of the Target Compound
2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane is a key building block, ingeniously combining two highly versatile functional groups: a reactive benzylic bromide and a stable neopentyl glycol-protected boronic ester. This unique ortho-substitution pattern makes it an ideal precursor for the synthesis of complex molecular architectures. The neopentyl glycol ester provides enhanced stability to the boronic acid, rendering it amenable to purification via standard silica gel chromatography and robust enough to withstand a variety of reaction conditions that would degrade the free boronic acid.[1][2] The benzylic bromide serves as a potent electrophile for nucleophilic substitution or as a partner in various cross-coupling reactions.
Notably, this reagent is frequently employed in sequential or one-pot Suzuki-Miyaura cross-coupling reactions, allowing for the programmed introduction of two different aryl or vinyl substituents.[3][4][5] This guide details a reliable three-step synthetic sequence commencing from commercially available 2-formylphenylboronic acid.
Compound Identification and Properties
| Property | Value | Reference |
| IUPAC Name | 2-[2-(bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane | [6] |
| Synonyms | (2-Bromomethyl)benzeneboronic acid, neopentyl glycol ester | [7] |
| CAS Number | 441011-76-3 | [7][8] |
| Molecular Formula | C₁₂H₁₆BBrO₂ | [9] |
| Molecular Weight | 282.97 g/mol | [9] |
| Appearance | Solid (predicted) | |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [7] |
Overview of the Synthetic Strategy
The synthesis is designed as a logical three-step sequence that isolates and functionalizes specific reactive sites while protecting others. The core strategy involves:
-
Protection: The boronic acid moiety of the starting material, 2-formylphenylboronic acid, is first protected as a neopentyl glycol ester. This step is critical as it enhances the compound's stability, preventing decomposition and the formation of boroxine anhydrides, thereby simplifying handling and purification.[2][10]
-
Reduction: The aldehyde functional group is selectively reduced to a primary alcohol. This transformation sets the stage for the final bromination step.
-
Bromination: The benzylic alcohol is converted into the target benzylic bromide, a more versatile handle for subsequent coupling reactions.
This strategic sequence ensures high yields and purity by addressing the distinct reactivity of each functional group in a controlled manner.
Caption: Overall three-step synthesis pathway.
Part I: Synthesis of Intermediate 1
2-formyl-5,5-dimethyl-1,3,2-dioxaborinane
Principle and Rationale
Boronic acids have a propensity to undergo dehydration to form cyclic trimers known as boroxines, which can complicate reactions and purification. Esterification with a diol, such as neopentyl glycol (2,2-dimethyl-1,3-propanediol), forms a stable six-membered dioxaborinane ring.[6][11] This protecting group is robust enough to survive chromatographic purification on silica gel and the conditions of subsequent reaction steps.[2] The reaction is a dehydration-condensation, typically driven to completion by the azeotropic removal of water using a Dean-Stark apparatus.
Detailed Experimental Protocol
-
Apparatus Setup: To an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add 2-formylphenylboronic acid (15.0 g, 100 mmol, 1.0 equiv.).
-
Reagent Addition: Add neopentyl glycol (11.5 g, 110 mmol, 1.1 equiv.) and toluene (250 mL).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing for 3-4 hours, or until no more water is collected.
-
Workup: Allow the reaction mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel (eluting with a gradient of 5-20% ethyl acetate in hexanes) to yield the pure product as a white solid. Alternatively, for many applications, the crude material is of sufficient purity to be carried forward to the next step after solvent removal.
Part II: Synthesis of Intermediate 2
2-[2-(Hydroxymethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane
Principle and Rationale
The selective reduction of an aldehyde in the presence of an aryl boronic ester is a common transformation. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose. It is a mild reducing agent that is highly selective for aldehydes and ketones and will not reduce the boronic ester or the aromatic ring. The reaction is typically performed in a protic solvent like methanol or ethanol, which facilitates the hydride transfer.
Detailed Experimental Protocol
-
Dissolution: Dissolve the crude or purified Intermediate 1 (approx. 100 mmol) in a mixture of dichloromethane (DCM, 200 mL) and methanol (MeOH, 200 mL) in a 1 L round-bottom flask with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (4.54 g, 120 mmol, 1.2 equiv.) portion-wise over 30 minutes, ensuring the internal temperature remains below 5°C. The addition is exothermic and may cause gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl (aq) at 0°C until the solution is neutral or slightly acidic (pH ~6-7) and gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 100 mL). Combine the organic layers, wash with brine (150 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the benzylic alcohol as a white solid or viscous oil, which is often used directly in the next step without further purification.
Part III: Synthesis of the Final Product
2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane
Principle and Rationale
The Appel reaction provides a mild and efficient method for converting primary and secondary alcohols to the corresponding alkyl halides. In this case, the benzylic alcohol is treated with carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃). The reaction proceeds via the formation of a phosphonium salt intermediate, which is then displaced by the bromide ion in an SN2 fashion. This method is highly compatible with the boronic ester functionality and avoids the harsh acidic conditions of reagents like HBr or PBr₃, which could lead to deprotection or side reactions.
Detailed Experimental Protocol
-
Apparatus Setup: To an oven-dried 500 mL round-bottom flask under an inert atmosphere of nitrogen, add Intermediate 2 (approx. 100 mmol, 1.0 equiv.) and carbon tetrabromide (CBr₄) (36.5 g, 110 mmol, 1.1 equiv.).
-
Dissolution: Dissolve the solids in anhydrous DCM (250 mL).
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Reagent Addition: Add triphenylphosphine (PPh₃) (28.9 g, 110 mmol, 1.1 equiv.) portion-wise. An exothermic reaction will occur, and the solution may turn yellow or orange. Maintain the temperature below 10°C during the addition.
-
Reaction: After addition, allow the mixture to warm to room temperature and stir for 3-5 hours. Monitor the reaction by TLC.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude residue will contain the product and triphenylphosphine oxide.
-
Purification: Add diethyl ether or a hexanes/ethyl acetate mixture to the crude residue and stir vigorously. The triphenylphosphine oxide byproduct is poorly soluble and will precipitate. Filter off the solid. Concentrate the filtrate and purify the resulting material by flash column chromatography on silica gel (eluting with a gradient of 2-10% ethyl acetate in hexanes) to afford the final product.
Laboratory Workflow and Safety
The entire process, from starting material to final product, requires careful management of reagents and reaction conditions.
Caption: Step-by-step laboratory workflow diagram.
Safety and Handling
-
Reagents: Carbon tetrabromide is toxic and should be handled in a well-ventilated fume hood. Sodium borohydride reacts with water and acid to produce flammable hydrogen gas; quench procedures should be performed slowly and with cooling.
-
Product: The final product, a benzylic bromide, should be considered an irritant and a lachrymator. Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: The neopentyl glycol ester is significantly more stable than the free boronic acid.[1][12] However, to prevent slow hydrolysis or degradation over time, the final product should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C).
References
- Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. (n.d.). National Institutes of Health.
- Cox, S. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276.
- Stability of Boronic Esters to Hydrolysis: A Comparative Study. (2009). Semantic Scholar.
- Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. (n.d.). MDPI.
- Stability of Boronic Esters to Hydrolysis: A Comparative Study. (2025). ResearchGate.
- 2-[2-(BROMOMETHYL)PHENYL]-5,5-DIMETHYL-1,3,2-DIOXABORINANE. (n.d.). Guidechem.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). RSC Publishing.
- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022). American Chemical Society.
- Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. (n.d.). PMC - NIH.
- 2-(Bromomethyl)benzeneboronic acid neopentyl glycol ester. (n.d.). MySkinRecipes.
- Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (n.d.). University of Windsor.
- Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions. (2025). ResearchGate.
- Transition-Metal-Free Suzuki-Type Cross-Coupling Reaction of Benzyl Halides and Boronic Acids via 1,2-Metalate Shift. (2018). Journal of the American Chemical Society.
- boronic esters. (n.d.). Organic Syntheses Procedure.
- 2-[2-(BROMOMETHYL)PHENYL]-5,5-DIMETHYL-1,3,2-DIOXABORINANE. (n.d.). ChemicalBook.
- 2-Bromomethylphenylboronic acid, neopentyl glycol ester. (n.d.). Manchester Organics.
- 2-(Bromomethyl)benzeneboronic acid neopentyl glycol ester, 95%, Thermo Scientific Chemicals. (n.d.). Thermo Fisher Scientific.
- Preparation method of 2-formyl-4-(4-cyanophenoxy) phenylboronic acid pinacol ester. (n.d.). Google Patents.
- Process for preparing boronic acids and esters in the presence of magnesium metal. (n.d.). Google Patents.
- Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. (2026). ACS Publications.
- 2-Bromomethyl-4-fluorophenylboronic acid neopentyl glycol ester. (n.d.). Tianjin Boron PharmaTech Co.,Ltd.
- 2-[2-(BROMOMETHYL)PHENYL]-5,5-DIMETHYL-1,3,2-DIOXABORINANE | 441011-76-3. (n.d.). ChemicalBook.
- Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (n.d.). Wiley-VCH.
- A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (n.d.). PMC - NIH.
- Phenylboronic acid neopentylglycol ester 97 | 5123-13-7. (n.d.). Sigma-Aldrich.
- Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. (2018). ACS Omega.
- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane. (n.d.). PubChem.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC - PubMed Central.
- Three‐Step Synthesis of 2‐(Diiodomethyl)‐4,4,5,5‐Tetramethyl‐1,3,2‐Dioxaborolane from Dichloromethane. (n.d.). ResearchGate.
- 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. (2010). Wiley-VCH.
- 2-(Hydroxymethyl)phenylboronic acid cyclic monoester 97 | 5735-41-1. (n.d.). Sigma-Aldrich.
Sources
- 1. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(Bromomethyl)benzeneboronic acid neopentyl glycol ester [myskinrecipes.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. 2-[2-(BROMOMETHYL)PHENYL]-5,5-DIMETHYL-1,3,2-DIOXABORINANE CAS#: 441011-76-3 [amp.chemicalbook.com]
- 8. 2-[2-(BROMOMETHYL)PHENYL]-5,5-DIMETHYL-1,3,2-DIOXABORINANE | 441011-76-3 [chemicalbook.com]
- 9. Page loading... [wap.guidechem.com]
- 10. mdpi.com [mdpi.com]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. researchgate.net [researchgate.net]
